molecular formula C18H20F3N5O2 B2402953 1-(2-Methoxyphenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea CAS No. 2034348-33-7

1-(2-Methoxyphenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea

Cat. No.: B2402953
CAS No.: 2034348-33-7
M. Wt: 395.386
InChI Key: QPRWUTPUWRXUOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyphenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea is a useful research compound. Its molecular formula is C18H20F3N5O2 and its molecular weight is 395.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study reported the synthesis of a novel series of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones, demonstrating the use of trifluoroacetylation and cyclocondensation reactions. This research underscores the compound's relevance in synthesizing fluorine-containing pyrimidinones, which are of interest for their unique chemical properties and potential biological activities (Bonacorso et al., 2003).
  • Another study explored the conformational equilibrium and tautomerism of ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine derivatives, emphasizing the role of triple hydrogen bonding in molecular sensing applications. This work highlights the compound's utility in developing molecular sensors based on conformational and tautomeric changes (Kwiatkowski et al., 2019).

Pharmacological Implications

  • Research on the metabolism, excretion, and pharmacokinetics of dipeptidyl peptidase inhibitors related to the compound structure showed significant insights into drug design and development for treating type 2 diabetes. The study provided detailed pathways of metabolism and highlighted the importance of hydroxylation and glucuronidation processes (Sharma et al., 2012).
  • A synthetic approach using β-cyclodextrin as an inverse phase-transfer catalyst for the preparation of Urapidil underscores the potential of the compound's framework in synthesizing therapeutic agents. This methodology highlights the efficiency and purity achieved in drug synthesis, contributing to the field of pharmaceutical manufacturing (Li et al., 2012).

Material Science and Chemistry

  • Studies on the modification of urea-based TRPV1 antagonists, where the pyrimidine ring replaces the pyridine ring, illustrate the compound's significance in developing new chemical entities with improved pharmacological profiles. This research is crucial for designing compounds with better efficacy and reduced side effects (Nie et al., 2020).

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N5O2/c1-28-14-5-3-2-4-13(14)25-17(27)24-12-6-8-26(9-7-12)16-10-15(18(19,20)21)22-11-23-16/h2-5,10-12H,6-9H2,1H3,(H2,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRWUTPUWRXUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.